

Application Notes and Protocols for T-226296 (T138067): In Vivo Efficacy

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Compound of Interest

Compound Name: T-226296
Cat. No.: B15617282

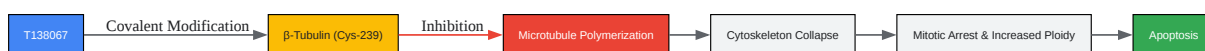
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy, mechanism of action, and experimental protocols for the anti-tumor agent T138067, which is presumed to be the compound of interest based on search results for the likely typographical error "**T-226296**". T138067 is a synthetic compound identified as 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene.[1][2]

Mechanism of Action

T138067 functions as a potent microtubule disrupter.[1] Its primary mechanism involves the selective and covalent modification of a conserved cysteine residue (Cys-239) on β -tubulin isotypes β 1, β 2, and β 4.[1][2] This irreversible binding disrupts the polymerization of α - and β -tubulin heterodimers into microtubules.[1] The collapse of the microtubule cytoskeleton leads to altered cell shape, an increase in chromosomal ploidy, and subsequent induction of apoptosis.[1][2] A significant feature of T138067 is its ability to circumvent common multidrug resistance (MDR) mechanisms, as it remains effective against tumor cells resistant to other microtubule-targeting agents like vinblastine and paclitaxel.[1]



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Caption: Mechanism of T138067 leading to apoptosis.

Data Presentation: In Vivo Efficacy

The in vivo anti-tumor activity of T138067 was assessed in athymic nude mice bearing human tumor xenografts. The compound was tested against both drug-sensitive and multidrug-resistant (MDR) cancer cell lines.

Cell Line Xenograft	Drug Resistance Status	Treatment	Efficacy Summary
CCRF-CEM	Drug-Sensitive	T138067	Impaired tumor growth, with efficacy comparable to paclitaxel and vinblastine. [1]
MDR Subline	Multidrug-Resistant	T138067	Maintained a similar high degree of efficacy in impeding tumor growth. [1]
MDR Subline	Multidrug-Resistant	Paclitaxel	Approximately 50% reduced efficacy compared to its effect on the sensitive subline. [1]
MDR Subline	Multidrug-Resistant	Vinblastine	Approximately 50% reduced efficacy compared to its effect on the sensitive subline. [1]

Experimental Protocols

The following protocols are based on the methodologies described for evaluating the in vivo efficacy of T138067.

3.1. Animal Model and Tumor Implantation

- Animal Model: Athymic nude mice are used as the host for human tumor xenografts.
- Cell Lines:
 - Drug-Sensitive: CCRF-CEM (human leukemia)
 - Multidrug-Resistant (MDR): An MDR subline of CCRF-CEM.
- Procedure:
 - Culture the selected tumor cell lines in vitro.
 - Harvest and prepare a single-cell suspension in a suitable medium.
 - Implant the tumor cells subcutaneously into the flanks of the mice.
 - Allow the tumors to establish and reach a predetermined size before starting treatment.

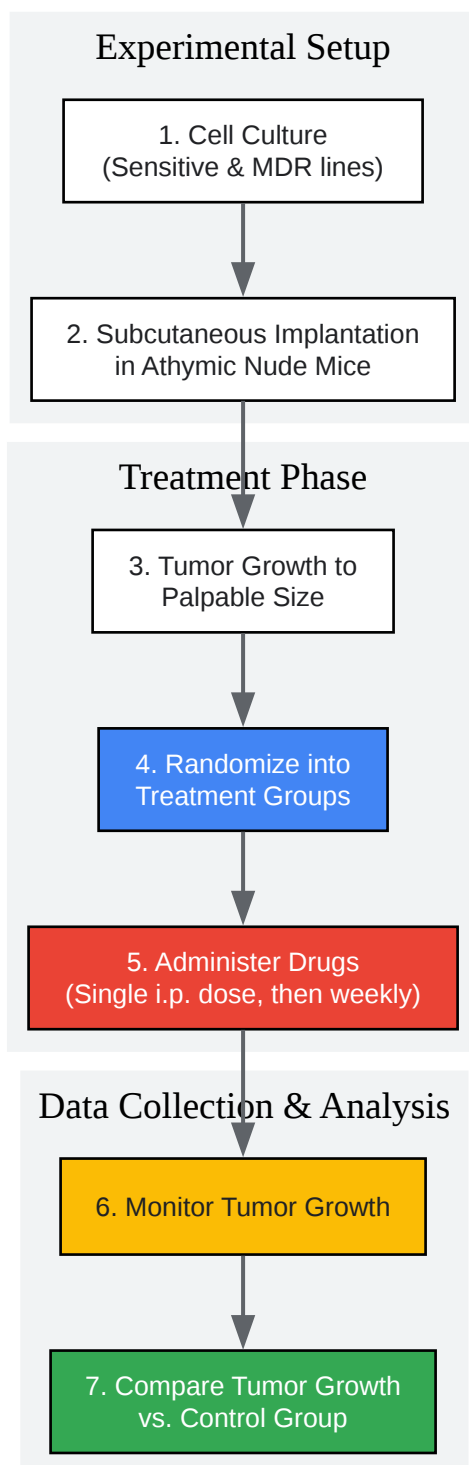
3.2. Dosing and Administration

- Compound Preparation: Prepare T138067, paclitaxel, and vinblastine in a suitable vehicle for intraperitoneal (i.p.) injection.
- Dosing Regimen:
 - Administer a single i.p. dose of each drug.
 - Follow with two additional weekly doses to assess sustained anti-tumor effects.[\[1\]](#)
- Control Group: A control group receiving only the vehicle should be included in the study.

3.3. Efficacy Evaluation

- Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).

- Data Analysis: Calculate tumor volume and compare the growth curves of the treated groups against the control group.
- Endpoint: The study concludes when tumors in the control group reach a specified size, or after a predetermined duration. The primary endpoint is the inhibition of tumor growth.



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Caption: Experimental workflow for in vivo efficacy studies.

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References

- 1. Selective, covalent modification of β -tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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